molecular formula C18H18N2O2S B11438506 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-phenylethyl)propanamide

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-phenylethyl)propanamide

Cat. No.: B11438506
M. Wt: 326.4 g/mol
InChI Key: PRKWPGLOMSZMFX-UHFFFAOYSA-N
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Description

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-phenylethyl)propanamide is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a benzothiazole moiety attached to a propanamide group, which is further substituted with a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-phenylethyl)propanamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Propanamide Group: The propanamide group can be introduced by reacting the benzothiazole core with acryloyl chloride in the presence of a base such as triethylamine.

    Substitution with Phenylethyl Group: The final step involves the substitution of the amide nitrogen with a phenylethyl group, which can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides, amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted benzothiazoles and amides

Scientific Research Applications

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-phenylethyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of drugs targeting various diseases, including cancer and neurodegenerative disorders.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can interact with the active site of enzymes, inhibiting their activity. The phenylethyl group can enhance the compound’s binding affinity and selectivity towards its targets. The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-phenylethyl)propanamide is unique due to the presence of both the benzothiazole and phenylethyl groups, which confer distinct chemical and biological properties. The combination of these moieties allows for enhanced interactions with molecular targets and improved pharmacokinetic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

3-(2-oxo-1,3-benzothiazol-3-yl)-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C18H18N2O2S/c21-17(19-12-10-14-6-2-1-3-7-14)11-13-20-15-8-4-5-9-16(15)23-18(20)22/h1-9H,10-13H2,(H,19,21)

InChI Key

PRKWPGLOMSZMFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCN2C3=CC=CC=C3SC2=O

Origin of Product

United States

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